molecular formula C5H5N3O2 B056722 4-Amino-2-nitropyridine CAS No. 14916-64-4

4-Amino-2-nitropyridine

Cat. No.: B056722
CAS No.: 14916-64-4
M. Wt: 139.11 g/mol
InChI Key: ZPFUWAVLEWIOEJ-UHFFFAOYSA-N
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Description

4-Amino-2-nitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H5N3O2 and its molecular weight is 139.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystallography and Structural Analysis :

    • Structural and vibrational investigations of 4-Amino-2-nitropyridine derivatives, aiding in understanding their crystalline properties (Oszust et al., 1997).
  • Pharmaceutical Applications :

    • Development and applications in pharmaceuticals, highlighting its potential in drug formulation and therapeutic uses (Hu Xi-en, 2004).
    • Discovery of 2-Amino-4-azaindoles, a novel class of BK(Ca) channel openers, for potential use in treating overactive bladder (Turner et al., 2003).
  • Chemical Synthesis and Material Science :

    • Research in homoleptic and heteroleptic iron(II) and ruthenium(II) complexes involving this compound derivatives, important for developing new materials (Fallahpour et al., 1999).
    • Investigation of its role in the reduction mechanism of aromatic nitro compounds, which is significant for understanding chemical reactions in various contexts (Lacasse et al., 1993).
  • Environmental Applications :

    • Its role in microbial transformation, which can be crucial for environmental biotechnology and bioremediation processes (Tully et al., 2012).
    • Application in the removal of nitro compounds from water, demonstrating its potential in environmental cleanup and water treatment (Mahmoud et al., 2016).

Properties

IUPAC Name

2-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFUWAVLEWIOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340408
Record name 4-Amino-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14916-64-4
Record name 2-Nitro-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14916-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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